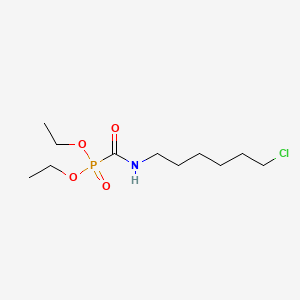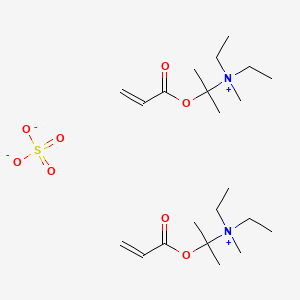
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves several steps. The primary synthetic route includes the reaction of diethylmethylamine with 1-methyl-1-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate can be compared with other similar compounds such as:
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium bromide
These compounds share similar structures but differ in their counterions, which can influence their properties and applications. This compound is unique due to its specific sulphate counterion, which can affect its solubility, reactivity, and overall behavior in different environments .
Properties
CAS No. |
93842-95-6 |
|---|---|
Molecular Formula |
C22H44N2O8S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;sulfate |
InChI |
InChI=1S/2C11H22NO2.H2O4S/c2*1-7-10(13)14-11(4,5)12(6,8-2)9-3;1-5(2,3)4/h2*7H,1,8-9H2,2-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LYHRLOGYIPIFEV-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


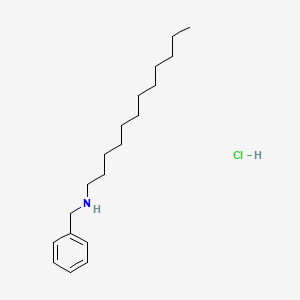



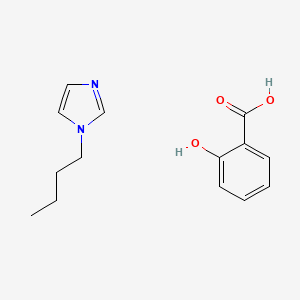


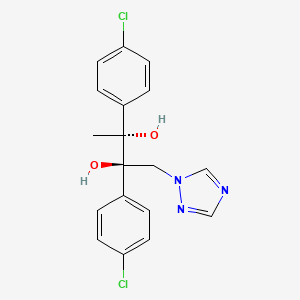
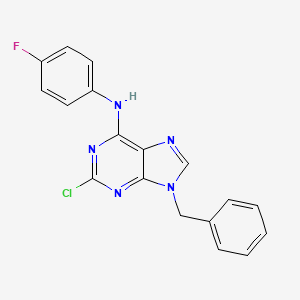

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
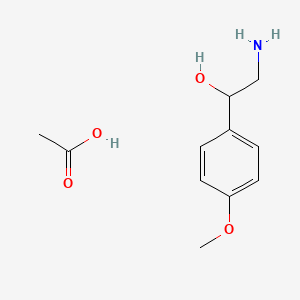
![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
